molecular formula C9H11N3 B2404183 1-Azido-4-propylbenzene CAS No. 1152591-42-8

1-Azido-4-propylbenzene

Cat. No.: B2404183
CAS No.: 1152591-42-8
M. Wt: 161.208
InChI Key: XXIZLMGNORMOGU-UHFFFAOYSA-N
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Description

1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It belongs to the azide family, which is known for its explosive properties. This compound has been studied for its potential use in medical, environmental, and industrial applications.

Mechanism of Action

Target of Action

1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It is a member of the azide family, which is known for its explosive properties

Mode of Action

The mode of action of this compound involves its interaction with alkynes in a [3+2] cycloaddition . This reaction, known as the Huisgen cycloaddition, results in the formation of a five-membered heterocyclic compound . The azide group in this compound acts as a nucleophile, attacking the electrophilic alkyne to form a triazole ring .

Biochemical Pathways

Click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .

Pharmacokinetics

, which suggests that it may have good bioavailability and low toxicity.

Result of Action

The result of the action of this compound is the formation of a five-membered heterocyclic compound through a [3+2] cycloaddition with alkynes . This reaction is highly specific and occurs rapidly in biological environments . The resulting compound can have various applications in medical, environmental, and industrial fields.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the [3+2] cycloaddition can be affected by the presence of a catalyst, the temperature, and the pH of the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from benzene derivatives. The process includes nitration, reduction, and azidation steps under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic carbon atom is particularly reactive and can be oxidized to form benzoic acids using reagents like potassium permanganate under acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions are common, where the azido group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various electrophiles such as bromine cation (Br+) and nitronium ion (NO2+).

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Azido-4-propylbenzene has several scientific research applications:

    Chemistry: Used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.

    Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of materials with specific properties, such as polymers and explosives.

Comparison with Similar Compounds

    1-Azido-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.

    1-Azido-4-methylbenzene: Contains a methyl group instead of a propyl group.

Uniqueness: 1-Azido-4-propylbenzene is unique due to its specific propyl substitution, which influences its reactivity and applications. The propyl group provides different steric and electronic effects compared to other alkyl-substituted azides, making it suitable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-azido-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIZLMGNORMOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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